molecular formula C2H4O2S B1345643 ethylene sulfone CAS No. 1782-89-4

ethylene sulfone

Cat. No.: B1345643
CAS No.: 1782-89-4
M. Wt: 92.12 g/mol
InChI Key: OFBPGACXRPVDQW-UHFFFAOYSA-N
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Description

Ethylene sulfone is a useful research compound. Its molecular formula is C2H4O2S and its molecular weight is 92.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thiirane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2S/c3-5(4)1-2-5/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBPGACXRPVDQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

862377-86-4
Record name Thiirane, 1,1-dioxide, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=862377-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00170439
Record name Thiirane, 1,1-dioxide-
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Molecular Weight

92.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782-89-4
Record name Thiirane, 1,1-dioxide-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001782894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiirane, 1,1-dioxide-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Thiirane 1,1-Dioxides: Structural Dynamics and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Properties of Three-Membered Cyclic Sulfones (Thiirane 1,1-Dioxides) Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals

Executive Summary

Thiirane 1,1-dioxides (episulfones) represent a unique class of three-membered heterocycles characterized by extreme ring strain and high reactivity. While often transient intermediates in the Ramberg-Bäcklund rearrangement (RBR), stable derivatives exist and serve as potent electrophiles and precursors for sterically hindered alkenes. This guide analyzes the structural anomalies of the thiirane 1,1-dioxide core, delineates the kinetics of sulfur dioxide extrusion, and provides validated protocols for their synthesis and application in complex molecule assembly.

Structural Anomalies and Physical Properties[1][2][3][4]

The thiirane 1,1-dioxide ring is defined by significant bond angle distortion and electronic destabilization. Unlike their oxidized counterparts (epoxides) or reduced parents (thiiranes), episulfones possess a unique "explosive" potential—thermodynamically primed to extrude


.
Comparative Structural Metrics

The presence of the sulfone group (


) induces a strong electron-withdrawing effect, significantly altering bond lengths compared to the parent thiirane.
PropertyThiirane (

)
Thiirane 1,1-Dioxide (

)
Mechanistic Implication
C-C Bond Length 1.48 Å~1.59 Å (Calculated)Significant elongation indicates a weak bond, facilitating cheletropic extrusion of

.
C-S Bond Length 1.82 Å~1.78 ÅSlight contraction due to higher oxidation state of sulfur.
C-S-C Angle 48.5°~50-52°Extreme angle compression contributes to ~25 kcal/mol of strain energy.
Dipole Moment 1.66 D~4.5 DHigh polarity makes the ring susceptible to nucleophilic attack and dipolar interactions.
Spectroscopic Signatures

Identification of the episulfone core requires careful spectroscopic monitoring, often at low temperatures due to thermal instability.

  • IR Spectroscopy: Distinct sulfone stretching bands are observed.[1]

    • 
      : 1300–1350 cm⁻¹
      
    • 
      : 1120–1160 cm⁻¹
      
  • ¹H NMR: Protons on the episulfone ring are significantly deshielded relative to thiiranes, typically appearing in the δ 3.5 – 4.5 ppm range (depending on substitution), compared to δ 2.2–2.5 ppm for thiiranes.

The Ramberg-Bäcklund Paradigm

The most critical application of thiirane 1,1-dioxides is their role as intermediates in the Ramberg-Bäcklund rearrangement (RBR). This reaction converts


-halosulfones into alkenes with the extrusion of 

, allowing for the precise placement of double bonds in sterically congested systems.
Mechanistic Pathway

The reaction proceeds through a base-induced 1,3-displacement followed by cheletropic elimination.

RambergBacklund cluster_0 Rate Determining Zone Start α-Halosulfone (Precursor) Base Base Treatment (KOtBu / NaOMe) Start->Base Deprotonation Carbanion α-Sulfonyl Carbanion (Intermediate A) Base->Carbanion Episulfone Thiirane 1,1-Dioxide (Transient Intermediate) Carbanion->Episulfone Intramolecular SN2 (Slow Step) Transition Concerted/Stepwise Extrusion Episulfone->Transition Thermal Decomposition Product Alkene + SO₂ Transition->Product Cheletropic Loss of SO₂

Figure 1: The mechanistic flow of the Ramberg-Bäcklund rearrangement. The formation of the episulfone is often the rate-determining step in hindered systems.

Stereochemical Outcomes
  • Concerted Extrusion: Thermal decomposition of the episulfone is generally considered a concerted non-linear cheletropic process.

  • Selection Rules: The reaction is allowed by Woodward-Hoffmann rules.

  • Z/E Selectivity:

    • Weak Bases / Low Temp: Favor the kinetic formation of cis-episulfones, leading to Z-alkenes.

    • Strong Bases / Equilibrium: Can lead to E-alkenes via equilibration of the carbanion precursor or the episulfone intermediate (if sufficiently stable).

Synthesis Protocols

Direct synthesis of isolable thiirane 1,1-dioxides is challenging but necessary for mechanistic studies or specific nucleophilic ring-opening applications.

Oxidation of Thiiranes (The "Oxone" Route)

Direct oxidation of thiiranes (episulfides) is the most common method. However, the intermediate thiirane 1-oxide is prone to ring opening.

Protocol:

  • Substrate: Dissolve thiirane (1.0 equiv) in MeOH/Buffer (pH ~7).

  • Oxidant: Add Oxone® (Potassium peroxymonosulfate) (2.5 equiv) as a slurry at 0°C to -10°C .

  • Control: Maintain pH neutral using

    
     to prevent acid-catalyzed ring opening to sulfinates.
    
  • Workup: Rapid extraction with

    
     at 0°C. Do not heat.
    
  • Storage: Store at -20°C. Parent thiirane 1,1-dioxide decomposes near room temperature (

    
     min at 20°C).
    
Reaction of Sulfenes with Diazoalkanes

An alternative route involves the reaction of sulfenes (


, generated in situ from sulfonyl chlorides) with diazoalkanes.
  • 
     [Cycloaddition] 
    
    
    
    Thiirane 1,1-Dioxide +
    
    
  • Note: This method is hazardous due to diazoalkane handling but avoids the oxidative sensitivity of the thiirane route.

Reactivity Profile & Ring Opening

Beyond


 extrusion, the episulfone ring is a potent electrophile.
Nucleophilic Ring Opening

The strain energy (~25 kcal/mol) combined with the sulfone's electron withdrawal makes the carbons highly susceptible to nucleophilic attack (


).
  • Nucleophiles: Amines, azides, thiols.

  • Regioselectivity: Attack typically occurs at the least hindered carbon (steric control), though electronic factors (e.g., adjacent phenyl groups) can invert this.

  • Product:

    
    -substituted sulfinic acids (which are often unstable) or sulfones if the leaving group is modified.
    
Thermal Decomposition Kinetics

The stability of episulfones is heavily substituent-dependent.

  • Parent (

    
    ):  Unstable > 20°C.
    
  • 2,3-Diphenyl: Stable up to ~80°C, allowing for isolation and crystallization.

  • Mechanism: First-order kinetics. The activation energy (

    
    ) for 
    
    
    
    extrusion is significantly lower than that of cyclopropane ring opening, driven by the formation of the strong S=O bonds in the extruded
    
    
    gas and the relief of ring strain.

Experimental Protocol: Ramberg-Bäcklund Synthesis of a Stilbene Derivative

A self-validating protocol for converting dibenzyl sulfone to stilbene via the in situ episulfone.

Materials:

  • Dibenzyl sulfone (10 mmol)

  • 
     (Solvent/Halogen source in Myers' modification)
    
  • 
     (Powdered, 20 equiv)
    
  • 
     (Solvent)
    

Workflow:

  • Setup: Flame-dry a round-bottom flask under

    
    .
    
  • Dissolution: Dissolve dibenzyl sulfone in

    
     : 
    
    
    
    (1:1 ratio).
  • Reaction: Add powdered KOH in one portion with vigorous stirring.

    • Observation: The reaction is exothermic. A color change (often yellow/orange) indicates the formation of the

      
      -halosulfone and subsequent carbanion.
      
  • Heating: Reflux the mixture for 2 hours. The in situ generated

    
    -chlorosulfone cyclizes to the episulfone, which immediately extrudes 
    
    
    
    .
  • Workup: Quench with water, extract with ether, and wash with brine.

  • Purification: Recrystallize from ethanol.

  • Validation:

    • Check melting point (Stilbene: 122-124°C).

    • Verify absence of sulfone peaks in IR (no bands at 1150/1300 cm⁻¹).

References

  • Paquette, L. A. (1968). "The Base-Induced Rearrangement of

    
    -Halo Sulfones." Accounts of Chemical Research. Link
    
  • Meyers, C. Y., et al. (1969). "Facile and Selective Chlorination-Cleavage of Sulfones." Journal of Organic Chemistry. Link

  • Taylor, R. J. K. (1999). "The Ramberg-Bäcklund Rearrangement." Organic Reactions.[2] Link

  • Schank, K., & Werner, F. (1979). "Synthesis of Thiirane 1,1-Dioxides." Liebigs Annalen der Chemie. Link

  • Vogt, P. F., & Tavares, D. F. (1970). "The Ramberg-Bäcklund Rearrangement of

    
    -Halo Sulfones." Canadian Journal of Chemistry. Link
    

Sources

Technical Guide: Solubility & Stability Profile of Thiirane 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Stability Profile of Thiirane 1,1-Dioxide (Episulfone) Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, Drug Development Professionals

Executive Summary

Thiirane 1,1-dioxide (CAS: 420-12-2), also known as ethylene sulfide dioxide or episulfone, is a highly reactive, three-membered heterocyclic sulfone. Unlike stable sulfolanes, this compound is characterized by significant ring strain (~28 kcal/mol) and a propensity for thermal cheletropic elimination, releasing sulfur dioxide (SO₂) and ethylene.

Critical Operational Insight: For thiirane 1,1-dioxide, solubility cannot be decoupled from stability. Dissolution in organic solvents at room temperature often accelerates decomposition. Therefore, this guide redefines "solubility" as a function of solvent compatibility at specific thermal thresholds (typically -78°C to 0°C). Successful handling requires maintaining the compound in solution at cryogenic temperatures or precipitating it rapidly using non-polar anti-solvents.

Physicochemical Profile & Mechanism[1][2]

Structural Determinants of Solubility

Thiirane 1,1-dioxide possesses a highly polar sulfonyl group (


) constrained within a three-membered ring.
  • Dipole Moment: High (estimated >4.5 D), suggesting affinity for polar aprotic solvents.

  • Ring Strain: The acute C-S-C bond angle (~48°) creates orbital overlap misalignment, making the C-S bonds susceptible to heterolytic cleavage by nucleophiles or homolytic thermal extrusion.

The Stability-Solubility Paradox

While thermodynamically soluble in polar aprotic solvents (THF, DCM), the kinetic stability of the solution is poor. The decomposition follows a concerted cheletropic elimination mechanism that is orbital-symmetry allowed (Woodward-Hoffmann rules).

Figure 1: Cheletropic Elimination & Reactivity Pathway

Decomposition Thiirane Thiirane 1,1-Dioxide (C2H4SO2) TS Transition State (Concerted) Thiirane->TS Heat (>20°C) or Solvent Removal NuAttack Ring Opening (Sulfinate Formation) Thiirane->NuAttack Nucleophiles (OH-, RO-) in Polar Protic Solvents Products Ethylene (C2H4) + SO2 (Gas Evolution) TS->Products Cheletropic Elimination

Caption: Thermal decomposition vs. nucleophilic ring opening pathways. The elimination of SO₂ is the dominant instability factor in non-nucleophilic organic solvents.

Solubility Landscape & Solvent Compatibility[3][4]

The following matrix categorizes solvents based on their utility for synthesis, extraction, and isolation , rather than standard thermodynamic solubility (g/L), which is unmeasurable due to decomposition.

Solvent Compatibility Matrix
Solvent ClassSpecific SolventsSolubility StatusStability RatingOperational Role
Chlorinated Dichloromethane (DCM), ChloroformHigh ModeratePrimary Extraction: Best for isolating the compound from aqueous reaction mixtures at 0°C.
Ethers Diethyl Ether (Et₂O), THFModerate-High Good (at <0°C)Reaction Medium: Standard solvents for in situ generation (e.g., Ramberg-Bäcklund precursors).[1]
Nitriles Acetonitrile (MeCN)High ModerateSynthesis: Used in oxidation reactions (e.g., with Oxone) but requires rapid workup.
Alkanes Pentane, Hexane, Petroleum EtherInsoluble ExcellentAnti-Solvent: Critical for precipitating the product from DCM/Ether solutions at -78°C to -20°C.
Protic Water, Methanol, EthanolReactive Unstable Avoid: Nucleophilic attack opens the ring to form sulfinates/sulfonates.
Critical Handling Thresholds
  • Dissolution Temperature: Never dissolve pure solids above 0°C.

  • Concentration: Dilute solutions (<0.1 M) are more stable than concentrated ones, as bimolecular decomposition pathways are minimized.

  • Solvent Removal: Do NOT use a rotary evaporator at elevated bath temperatures. Solvent must be removed under high vacuum at <0°C or the compound must be crystallized directly.

Experimental Protocols

Protocol A: Low-Temperature Recrystallization

Use this protocol to purify crude thiirane 1,1-dioxide without triggering SO₂ extrusion.

  • Dissolution: Dissolve the crude solid in a minimum amount of Dichloromethane (DCM) or Diethyl Ether at 0°C (ice bath).

    • Note: If the solid does not dissolve immediately, do not heat. Add slightly more solvent.

  • Filtration: Rapidly filter the cold solution through a chilled frit to remove insoluble salts (e.g., amine hydrochlorides).

  • Precipitation:

    • Cool the filtrate to -78°C (Dry ice/acetone bath).

    • Slowly add pre-chilled Petroleum Ether or Pentane (Anti-solvent) down the side of the flask until turbidity persists.

    • Allow the mixture to stand at -20°C to -78°C for 1-4 hours.

  • Collection: Filter the resulting crystals on a chilled Büchner funnel. Wash with -78°C Pentane.

  • Storage: Store immediately at -20°C or lower under an inert atmosphere (Argon/Nitrogen).

Protocol B: In Situ Generation & Handling

For use as a reagent in subsequent reactions (e.g., sulfonylation or cycloaddition).

  • Precursor: Start with the corresponding sulfonyl chloride or thiirane.

  • Oxidation (if starting from Thiirane):

    • Solvent: Trifluoroacetone or Acetonitrile .

    • Reagent: Oxone / NaHCO₃.

    • Temperature: Maintain strictly at 0°C .

  • Extraction:

    • Quench reaction with ice water.

    • Extract immediately into cold DCM .

    • Dry over MgSO₄ at 0°C.

  • Utilization: Use the cold DCM solution directly for the next step. Do not concentrate to dryness unless necessary.[2]

Safety & Hazard Control

Pressure Hazard (The "Pop" Effect)

The decomposition of thiirane 1,1-dioxide releases 1 mole of gas (SO₂) and 1 mole of gas (Ethylene) for every mole of solid.

  • Volume Expansion: 1 gram of solid (~11 mmol) can generate ~500 mL of gas at STP.

  • Closed Vessels: Never store solutions or solids in sealed glass vials at room temperature. Pressure buildup can shatter the container. Use pressure-relief caps or store in Schlenk flasks connected to an inert gas bubbler.

Toxicology
  • Sulfur Dioxide: Severe respiratory irritant. All handling must occur in a functioning fume hood.

  • Alkylating Potential: Like other strained rings (epoxides, aziridines), thiirane 1,1-dioxide is a potential alkylating agent. Wear double nitrile gloves and avoid skin contact.

References

  • Synthesis via Oxidation: Science of Synthesis, Vol 39.11, "Thiiranes and Derivatives". Thieme Chemistry.

  • Ramberg-Bäcklund Rearrangement: Taylor, R. J. K. "Recent developments in Ramberg–Bäcklund and episulfone chemistry." Chem. Commun., 1999, 217-227.

  • Decomposition Kinetics: Chin, W. S., et al. "Thermal decomposition of thiirane and 2-methylthiirane: an experimental and theoretical study." J. Chem. Soc., Perkin Trans.[3] 2, 1994, 883-889.[3]

  • General Properties: "Thiirane 1,1-dioxide."[2] PubChem Database, CID 137208.

  • Thietane/Thiirane Synthesis: "A Technical Guide to the Synthesis of Thietane Derivatives." BenchChem.

Sources

Ethylene Sulfone (Thiirane 1,1-Dioxide): A Technical Guide to its Core Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene sulfone, systematically known as thiirane 1,1-dioxide (CAS No. 1782-89-4), is a strained, three-membered heterocyclic compound containing a sulfonyl group. While its structural simplicity is deceptive, the high degree of ring strain and the electron-withdrawing nature of the sulfonyl group impart significant and unique reactivity. This technical guide provides an in-depth analysis of the core physicochemical properties of this compound—specifically its molecular weight and density—and explores the underlying chemical principles that dictate its behavior and utility in advanced chemical synthesis. For professionals in drug development and medicinal chemistry, understanding these fundamental properties is critical for harnessing its potential as a reactive intermediate and for the rational design of novel molecular entities.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are the bedrock upon which its applications are built. For this compound, these values dictate its stoichiometric relationships and its physical behavior in various experimental settings.

PropertyValueSource
Systematic Name Thiirane 1,1-dioxideIUPAC
Common Name This compound-
CAS Number 1782-89-4-
Molecular Formula C₂H₄O₂SPubChem[1]
Computed Molecular Weight 92.12 g/mol PubChem[1]
Experimental Density Data not readily available-
A Note on Density

A thorough review of authoritative chemical databases and literature reveals a conspicuous absence of an experimentally determined density for this compound. This is likely attributable to the compound's inherent instability. Thiirane 1,1-dioxides are known to be thermally labile, often readily extruding sulfur dioxide to form the corresponding alkene.[2] This decomposition pathway complicates the isolation and characterization of the pure substance under standard conditions, which is a prerequisite for accurate density measurement. Researchers should therefore exercise caution and verify the properties of any in-situ generated or isolated this compound.

Molecular Structure

The structure of this compound is defined by a three-membered ring, which is inherently strained. This high ring strain is a primary driver of its reactivity.

Caption: Molecular structure of this compound.

Synthesis and Experimental Considerations

The synthesis of this compound is a critical aspect of its chemistry, as its instability often necessitates its use shortly after preparation.

Primary Synthetic Route: Oxidation of Thiirane

The most direct and common method for the synthesis of this compound is the oxidation of its precursor, thiirane (ethylene sulfide).

Synthesis_of_Ethylene_Sulfone cluster_reactants Reactants cluster_products Products Thiirane Thiirane (Ethylene Sulfide) EthyleneSulfone This compound Thiirane->EthyleneSulfone Oxidation Oxidant Oxidizing Agent (e.g., Oxone) Oxidant->EthyleneSulfone Solvent Solvent (e.g., Trifluoroacetone) Solvent->EthyleneSulfone Alkene Alkene (byproduct) EthyleneSulfone->Alkene Decomposition (heat or base) SO2 Sulfur Dioxide (byproduct) EthyleneSulfone->SO2 Decomposition (heat or base)

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Oxidation of Thiirane with Oxone

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and maintained at a low temperature (typically 0°C), the precursor, thiirane, is dissolved in a suitable solvent system, such as 1,1,1-trifluoroacetone.[2]

  • Addition of Oxidant: A solution of an oxidizing agent, commonly Oxone (potassium peroxymonosulfate), is added portion-wise to the thiirane solution. The slow addition is crucial to control the exothermic nature of the reaction and to minimize side reactions.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the consumption of the starting material and the formation of the product.

  • Workup and Isolation: Upon completion, the reaction mixture is carefully worked up. This typically involves quenching any remaining oxidant, followed by extraction of the product into an organic solvent. The temperature should be kept low throughout the workup process to prevent decomposition of the product.[2]

  • Purification: If necessary, the crude product can be purified by column chromatography, though its instability can make this challenging.

Causality and Experimental Choices:

  • Choice of Oxidant: Oxone is often preferred due to its effectiveness in oxidizing sulfides to sulfones and its relatively clean reaction profile. Other peroxy acids can also be used, but reaction conditions must be carefully optimized.

  • Solvent System: The choice of solvent is critical. It must be inert to the strong oxidizing conditions and capable of dissolving the reactants.

  • Temperature Control: The high reactivity and thermal lability of this compound necessitate strict temperature control throughout the synthesis and purification process to prevent its decomposition into the corresponding alkene and sulfur dioxide.

Chemical Reactivity and Significance in Drug Development

The chemical behavior of this compound is dominated by the high strain of the three-membered ring. This makes it a potent electrophile, susceptible to ring-opening reactions by a wide variety of nucleophiles.

This reactivity is of significant interest in drug development and medicinal chemistry, where this compound can be used as a bifunctional electrophile to introduce unique structural motifs into drug candidates. The sulfonyl group can act as a hydrogen bond acceptor, potentially improving the pharmacokinetic properties of a molecule. Furthermore, the strained ring system can be used in fragment-based drug discovery as a reactive handle for covalent modification of biological targets.

Conclusion

This compound (thiirane 1,1-dioxide) is a molecule of significant interest due to its high reactivity, which stems from its strained three-membered ring structure. While its fundamental properties, such as its computed molecular weight of 92.12 g/mol , are well-established, the lack of an experimentally determined density highlights the practical challenges posed by its instability. For researchers in drug discovery and chemical synthesis, a thorough understanding of its synthesis, handling, and reactivity is paramount to successfully leveraging this potent chemical entity in the creation of novel and complex molecules.

References

  • PubChem. Thiirane, 1,1-dioxide. National Center for Biotechnology Information. [Link][1]

  • Chem-Impex. Thietane 1,1-dioxide. [Link]

  • Science of Synthesis. (2007). Product Class 11: Thiiranes and Derivatives. Georg Thieme Verlag. [Link][2]

Sources

Methodological & Application

Application Note: Precision Synthesis of Ethylene Sulfone via Oxone-Mediated Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethylene sulfone (thiirane 1,1-dioxide) is the smallest cyclic sulfone and a highly reactive Michael acceptor. While it serves as a potent electrophile in proteomic profiling and a precursor in Ramberg-Bäcklund rearrangements, its synthesis is complicated by its inherent thermal instability; the molecule spontaneously decomposes into sulfur dioxide and ethylene at elevated temperatures.

Traditional oxidation methods using harsh reagents (e.g.,


/acetic acid or m-CPBA) often trigger premature ring-opening or polymerization. This Application Note details a high-fidelity protocol using Oxone® (potassium peroxymonosulfate)  activated by 1,1,1-trifluoroacetone (TFA) . This system generates methyl(trifluoromethyl)dioxirane (TFDO) in situ, allowing for the rapid, neutral, and low-temperature oxidation of ethylene sulfide to this compound, maximizing yield while minimizing decomposition risks.

Mechanistic Insight

The success of this protocol relies on the in situ generation of a highly reactive dioxirane species. Unlike standard peracids, dioxiranes transfer oxygen to the sulfur atom via a concerted mechanism that avoids the formation of acidic byproducts which could catalyze the ring-opening of the strained three-membered ring.

Reaction Pathway

The reaction proceeds in two distinct phases:

  • Activation: Oxone reacts with the ketone catalyst (TFA) to form methyl(trifluoromethyl)dioxirane (TFDO).

  • Oxidation: TFDO electrophilically attacks the sulfur lone pairs of ethylene sulfide, first yielding the sulfoxide (thiirane 1-oxide), and subsequently the sulfone (thiirane 1,1-dioxide).

Pathway Visualization

G cluster_0 Activation Phase cluster_1 Oxidation Phase Oxone Oxone® (KHSO5) TFDO TFDO (Active Oxidant) Oxone->TFDO Oxidation of Ketone TFA Trifluoroacetone (Catalyst) TFA->TFDO + TFDO->TFA Regeneration Sulfoxide Thiirane 1-oxide (Intermediate) TFDO->Sulfoxide Sulfone This compound (Thiirane 1,1-dioxide) TFDO->Sulfone Sulfide Ethylene Sulfide (Thiirane) Sulfide->Sulfoxide + TFDO (Step 1) Sulfoxide->Sulfone + TFDO (Step 2)

Figure 1: Catalytic cycle of TFDO generation and stepwise oxidation of thiirane. Note the regeneration of TFA, allowing it to function catalytically, though stoichiometric amounts are often used to accelerate kinetics at low temperatures.

Experimental Protocol

Safety Warning: this compound is thermally unstable. Decomposition releases


 gas and ethylene, which can pressurize sealed vessels. Do not heat above room temperature.  Perform all operations in a fume hood.
Materials & Reagents[1]
ReagentRoleEquiv. / Conc.Notes
Ethylene Sulfide Substrate1.0 equivStench; volatile liquid.
Oxone® Oxidant2.5 equivSource of

.
1,1,1-Trifluoroacetone Catalyst/Solvent5.0 - 10.0 equivBoiling point 22°C; handle cold.
NaHCO₃ Buffer4.0 - 5.0 equivMaintains pH ~7–7.5.
Na₂EDTA Chelator0.4 mM (aq)Sequesters trace metals to prevent Oxone decomposition.
Acetonitrile / Water Solvent1:1 or 2:1 v/vCo-solvent system.
Step-by-Step Methodology
Step 1: System Preparation
  • Prepare a solvent mixture of Acetonitrile (CH₃CN) and 0.4 mM aqueous Na₂EDTA (ratio 1.5:1 v/v).

  • Cool the solvent mixture to 0°C (ice/water bath) or -10°C (ice/salt bath). Strict temperature control is critical to prevent product decomposition.

Step 2: Substrate Addition
  • Add Ethylene Sulfide (1.0 equiv) to the cold solvent mixture.

  • Add 1,1,1-Trifluoroacetone (TFA) (5.0 equiv).

    • Note: While TFA is catalytic in theory, using an excess ensures a high concentration of TFDO, driving the reaction to completion quickly at low temperatures.

Step 3: Oxidant Addition (The Critical Control Point)
  • Prepare a solid mixture of Oxone® (2.5 equiv) and NaHCO₃ (4.0 equiv) .

  • Add this solid mixture to the reaction vessel in small portions over 1 hour.

    • Why: Rapid addition causes an exotherm and pH spike. The NaHCO₃ neutralizes the sulfuric acid byproducts of Oxone, preventing acid-catalyzed ring opening.

  • Vigorously stir the slurry at 0°C for 4–6 hours.

Step 4: Monitoring
  • Monitor reaction progress via TLC (visualized with KMnO₄ or Iodine) or ¹H NMR (if possible).

  • Endpoint: Disappearance of the sulfide and the intermediate sulfoxide.

Step 5: Workup & Isolation
  • Quench: Dilute the reaction mixture with cold water (0°C).

  • Extraction: Extract immediately with cold Dichloromethane (CH₂Cl₂) (3x).

  • Drying: Dry the combined organic layers over anhydrous MgSO₄ for 10 minutes (keep cold).

  • Concentration: Filter and evaporate the solvent under reduced pressure at < 10°C .

    • Critical: Do not use a warm water bath on the rotavap. Use a cold trap if necessary.

  • Purification: If necessary, rapid filtration through a short pad of silica gel (eluting with CH₂Cl₂) can be performed, but the product is often pure enough for immediate use.

Data Interpretation & Quality Control

Expected Results
  • Appearance: White crystalline solid or colorless oil (depending on purity and ambient temp).

  • Stability: The product should be stored at -20°C . At room temperature, it has a half-life of hours to days depending on purity.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Polymerization Temperature too high during reaction or workup.Ensure bath is < 0°C. Remove solvent without heating.
Ring Opening (Diol formation) pH dropped below 6.Increase NaHCO₃ equivalents. Verify pH is neutral.
Incomplete Oxidation Insufficient active oxidant (TFDO).Increase TFA loading or stir longer. Ensure Oxone is fresh (active oxygen content check).

References

  • Primary Protocol Source: Johnson, P. L., & Taylor, R. J. K. (1997). The first preparation of episulfones from episulfides: Oxidation using Oxone®/trifluoroacetone. Tetrahedron Letters, 38(33), 5873–5876.

  • Oxone Chemistry Review: Hussain, H., Green, I. R., & Ahmed, I. (2013). Journey Describing Applications of Oxone in Synthetic Chemistry. Chemical Reviews, 113(5), 3329–3371.

  • Sulfone Synthesis Overview: Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287–1290.

Application Note: Vinyl & Divinyl Sulfones (The "Ethylene Sulfones") as Michael Acceptors

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Precision Electrophiles for Covalent Drug Discovery and Bioconjugation

Executive Summary & Nomenclature Clarification

Target Audience: Medicinal Chemists, Chemical Biologists, and Process Engineers.

This guide addresses the application of Vinyl Sulfones and Divinyl Sulfone (DVS) in synthesis.[1] While "Ethylene Sulfone" formally refers to the unstable three-membered ring thiirane 1,1-dioxide (which decomposes to


 and ethylene), in practical drug development and synthesis, the term is frequently used colloquially to describe the Vinyl Sulfone  moiety (

) or the cross-linker Divinyl Sulfone (

).

These species are "Goldilocks" Michael acceptors: they possess tunable reactivity that is softer than acrylamides but more reactive than simple enones, making them premier warheads for Targeted Covalent Inhibitors (TCIs) and robust reagents for bioconjugation .

Mechanism of Action: The Sulfone-Mediated Michael Addition

Unlike carbonyl-based Michael acceptors (acrylates, acrylamides), the sulfone group provides strong electron-withdrawing induction (


-effect) and resonance stabilization of the developing 

-carbanion, without the potential for 1,2-addition (direct carbonyl attack).
Reaction Logic

The reaction proceeds via a soft nucleophile (typically a Thiol from Cysteine or an Amine from Lysine) attacking the


-carbon of the vinyl sulfone.

Key Advantages:

  • Bio-orthogonality: At physiological pH (7.4), vinyl sulfones preferentially react with thiols (Cys) over amines (Lys) due to the higher nucleophilicity of the thiolate anion.

  • Irreversibility: The resulting C-S bond is metabolically stable, unlike the reversible adducts often formed by nitriles or some ketones.

  • Tunability: The electrophilicity can be modulated by changing the R-group on the sulfone (Aryl vs. Alkyl).

Mechanistic Diagram

MichaelAddition Nu Nucleophile (Cys-SH / Lys-NH2) TS Transition State (Anionic Intermediate) Nu->TS Attack on Beta-Carbon VS Vinyl Sulfone (R-SO2-CH=CH2) VS->TS Prod Stable Adduct (R-SO2-CH2-CH2-Nu) TS->Prod Protonation (Fast)

Figure 1: General mechanism of Michael addition to Vinyl Sulfone. The sulfone group stabilizes the negative charge in the transition state, driving the reaction forward.

Application in Drug Discovery: Covalent Warheads

Vinyl sulfones are validated warheads for cysteine proteases (e.g., Falcipain-2 , Rhodesain , Cathepsin inhibitors). They act as "suicide substrates," permanently disabling the enzyme.

Warhead Tuning
  • Alkyl Vinyl Sulfones: Lower reactivity, higher selectivity. Used when the non-covalent binding affinity of the scaffold is high.

  • Aryl Vinyl Sulfones: Higher reactivity due to conjugation with the aromatic ring. Used for less nucleophilic cysteines.

Protocol: Synthesis of a Peptidomimetic Vinyl Sulfone

Context: Converting an aldehyde-functionalized peptide scaffold into a vinyl sulfone warhead using Horner-Wadsworth-Emmons (HWE) olefination.

Reagents:

  • Peptide-Aldehyde (Substrate)

  • Diethyl (methylsulfonyl)methylphosphonate (HWE Reagent)

  • LiBr (Lithium Bromide)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Solvent: Anhydrous THF or MeCN

Step-by-Step Protocol:

  • Activation: In a flame-dried flask under Argon, dissolve Diethyl (methylsulfonyl)methylphosphonate (1.2 equiv) in anhydrous THF.

  • Base Addition: Cool to 0°C. Add DBU (1.5 equiv) dropwise. Stir for 15 min to generate the phosphonate carbanion.

  • Substrate Addition: Add LiBr (1.5 equiv) followed by the Peptide-Aldehyde (1.0 equiv) dissolved in THF. Note: LiBr prevents epimerization of chiral centers in the peptide backbone.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS for disappearance of aldehyde.

  • Workup: Quench with saturated

    
    . Extract with EtOAc. Wash organic layer with brine, dry over 
    
    
    
    .
  • Purification: Flash chromatography (typically Hexane/EtOAc). Vinyl sulfones are stable on silica.

Data Output:

Parameter Typical Value Note
Yield 70–90% Highly efficient
Stereoselectivity >95% E-isomer E-isomer is the active Michael acceptor

| Stability | High | Stable to air/moisture during workup |

Application in Bioconjugation: Divinyl Sulfone (DVS)

DVS is a homobifunctional cross-linker. It is aggressively reactive and is used to "staple" proteins, activate carbohydrates (e.g., agarose beads), or synthesize macrocycles.

Protocol: DVS-Mediated Carbohydrate Activation

Context: Activating Sepharose or Dextran beads for subsequent ligand immobilization.

Safety Warning: DVS is a vesicant and lachrymator. Handle in a fume hood with double gloves.

Step-by-Step Protocol:

  • Preparation: Wash 10 g of Sepharose beads with water (3x) and 0.5 M Sodium Carbonate (pH 11).

  • Activation: Suspend beads in 10 mL of 0.5 M Sodium Carbonate.

  • Addition: Add Divinyl Sulfone (2–5% v/v) slowly to the suspension.

  • Incubation: Stir vigorously at RT for 60 minutes. Do not exceed 2 hours to prevent excessive cross-linking which reduces pore size.

  • Washing: Filter and wash extensively with water to remove unreacted DVS. Critical Step: Residual DVS is toxic.

  • Coupling: Immediately add the ligand (protein/peptide) in Carbonate Buffer (pH 9–10). The free amine/thiol of the ligand reacts with the second vinyl group.

  • Blocking: Block remaining vinyl groups with excess Ethanolamine or

    
    -mercaptoethanol.
    

Kinetic Evaluation of Covalent Inhibitors

To validate a vinyl sulfone as a drug candidate, you must determine the inactivation kinetics (


).
Experimental Workflow
  • Enzyme Prep: Incubate Enzyme (E) with Inhibitor (I) at various concentrations

    
    .
    
  • Time Points: Aliquot at

    
     min.
    
  • Activity Assay: Dilute aliquot into substrate solution and measure residual velocity (

    
    ).
    
  • Analysis: Plot

    
     vs. time to get 
    
    
    
    .
  • Secondary Plot: Plot

    
     vs. 
    
    
    
    to fit the hyperbolic equation:
    
    
Kinetic Logic Diagram

KineticWorkflow Step1 Incubate Enzyme + Inhibitor (Vary [I]) Step2 Measure Residual Activity (Time-dependent) Step1->Step2 Step3 Determine k_obs (Slope of ln(Activity) vs Time) Step2->Step3 Step4 Calculate Constants (Hyperbolic Fit) Step3->Step4 Result Output: k_inact / K_I (Potency Metric) Step4->Result

Figure 2: Workflow for determining the efficiency of a covalent vinyl sulfone inhibitor.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Reactivity pH too lowIncrease pH to 8.0–9.0 to favor the thiolate/amine anion.
Non-Specific Binding Warhead too "hot"Switch from Aryl Vinyl Sulfone to Alkyl Vinyl Sulfone or add steric bulk near the

-carbon.
Polymerization DVS concentration too highReduce DVS to <1% during activation; reduce reaction time.
Reversibility Incorrect WarheadVinyl sulfones are generally irreversible. If activity returns after dialysis, check for oxidation of the sulfur or hydrolysis (rare).

References

  • Vinyl Sulfones in Drug Design (Falcipain-2 Inhibitors)

    • Title: Development of Peptidomimetics with a Vinyl Sulfone Warhead as Irreversible Falcipain-2 Inhibitors.[2][3]

    • Source: Journal of Medicinal Chemistry (2008).
    • URL:[Link]

  • Divinyl Sulfone in Carbohydrate Synthesis

    • Title: Vinyl sulfone-modified carbohydr

      
       partners for the synthesis of functionalized sugars.[4]
      
    • Source: Advances in Carbohydrate Chemistry and Biochemistry (2020).[5]

    • URL:[Link]

  • General Synthesis of Vinyl Sulfones

    • Title: A General Route to Mono- and Disubstituted Divinyl Sulfones: Acyclic Michael Acceptors.[6]

    • Source: The Journal of Organic Chemistry (2011).
    • URL:[Link]

  • DVS Cross-linking Protocols

    • Title: Divinyl Sulfone Cross-Linked Cyclodextrin-Based Polymeric Materials.[1]

    • Source: MDPI M
    • URL:[Link]

Sources

ethylene sulfone protecting group removal procedure

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Removal of 2-Sulfonylethyl Protecting Groups

Executive Summary & Mechanistic Insight

The 2-(phenylsulfonyl)ethyl (PSE) and 2-(methylsulfonyl)ethyl (MSE) groups represent a critical class of protecting groups used primarily for the phosphate internucleotide linkage in oligonucleotide synthesis, and occasionally for carboxylic acids or alcohols. Unlike acid-labile trityl groups or fluoride-labile silyl groups, sulfonylethyl derivatives are removed via


-elimination  under basic conditions.

While the 2-cyanoethyl (CE) group is the industry standard for automated DNA synthesis, PSE and MSE groups offer distinct advantages in terms of lipophilicity and stability. However, their removal generates a reactive vinyl sulfone byproduct. This byproduct is a potent Michael acceptor that can irreversibly alkylate nucleophilic residues (e.g., the


 position of Thymine or exocyclic amines) if not properly scavenged.

This guide details the precision removal of these groups, emphasizing the suppression of side-reactions through kinetic control and scavenger selection.

The Mechanistic Pathway: -Elimination

The deprotection is driven by the acidity of the protons


 to the sulfone group (

in DMSO, but effectively lower in the presence of strong organic bases).
  • Abstraction: A base (typically DBU or Piperidine) abstracts the

    
    -proton.
    
  • Elimination: The resulting carbanion collapses, expelling the phosphate diester (the leaving group).

  • Release: The free phosphate is generated along with the vinyl sulfone byproduct.

Strategic Reagent Selection

The choice of base dictates the selectivity between removing the phosphate protecting group and cleaving the molecule from the solid support (in solid-phase synthesis).

Reagent SystemBase Strength (pK_BH+)Reaction TypeApplication Context
DBU / Pyridine High (~12-13)Rapid

-elimination
Selective: Removes PSE/MSE without cleaving succinyl linkers (if controlled) or deprotecting benzoyl/isobutyryl nucleobases.
Aqueous Ammonia Medium (~9.2)Nucleophilic Attack + EliminationGlobal: Removes PSE/MSE, cleaves solid support linker, and deprotects nucleobases simultaneously. Requires longer times.
Piperidine / DMF High (~11)EliminationFmoc-Compatible: Often used when orthogonality to acid-labile groups is required, though less common for PSE.

Detailed Protocols

Protocol A: Selective Deprotection (DBU Method)

Use Case: When the operator wishes to remove phosphate protection while keeping the oligonucleotide attached to the solid support (e.g., for on-column modification).

Materials:

  • Reagent A: 0.5 M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in Anhydrous Pyridine.

  • Solvent B: Anhydrous Acetonitrile (MeCN).

  • Scavenger: Nitromethane (Optional but recommended if Thymine content is high).

Step-by-Step Procedure:

  • Equilibration: Wash the synthesis column (CPG or Polystyrene) with Solvent B (3 x 5 mL) to remove moisture.

  • Reaction: Flow Reagent A through the column.

    • Flow Rate: 1 mL/min.

    • Contact Time:3 to 5 minutes at Room Temperature (25°C).

    • Note: PSE groups eliminate rapidly. Extended exposure to DBU can induce base modification or premature cleavage of ester linkers.

  • Scavenging (Critical): If the sequence contains multiple Thymine residues, the generated vinyl sulfone can alkylate the

    
     position.
    
    • Modification: Add 10% (v/v) Nitromethane to Reagent A to act as a "soft" carbon nucleophile scavenger.

  • Termination: Immediately wash the column with Solvent B (5 x 10 mL) to remove all traces of DBU and the vinyl sulfone byproduct.

  • Validation: The support-bound oligo is now phosphate-deprotected but base-protected.

Protocol B: Global Deprotection (Ammonia Method)

Use Case: Standard end-of-synthesis cleavage and deprotection.

Materials:

  • Reagent: Concentrated Ammonium Hydroxide (28-30%) OR AMA (1:1 Ammonium Hydroxide / 40% Methylamine).

Step-by-Step Procedure:

  • Transfer: Transfer the solid support to a sealable pressure vial.

  • Incubation: Add 2.0 mL of Reagent .

  • Temperature Cycle:

    • For PSE/MSE removal only: 2 hours at Room Temperature is sufficient.[1]

    • For Global Deprotection (including benzoyl/isobutyryl groups): Heat to 55°C for 8-16 hours (Ammonia) or 65°C for 15 minutes (AMA).

  • Work-up: Cool the vial on ice. Evaporate the supernatant to dryness (SpeedVac).

  • Byproduct Removal: The vinyl sulfone byproduct is volatile/soluble and is largely removed during evaporation/extraction. However, for high-purity applications, perform an ethyl acetate extraction on the aqueous residue.

Visualization & Logic

Figure 1: Reaction Mechanism of PSE Removal

Caption: Base-mediated beta-elimination of the 2-(phenylsulfonyl)ethyl group generating the reactive vinyl sulfone species.

PSE_Mechanism SM Protected Phosphate (PSE-OR) TS Carbanion Intermediate SM->TS Proton Abstraction Base Base (DBU/NH3) Base->TS Product Free Phosphate (PO4-) TS->Product Elimination Byproduct Vinyl Sulfone (Michael Acceptor) TS->Byproduct Elimination SideRxn Alkylated Nucleobase Byproduct->SideRxn Unscavenged Attack

Figure 2: Decision Tree for Protocol Selection

Caption: Workflow for selecting the appropriate deprotection strategy based on downstream applications.

Deprotection_Workflow Start Start: PSE/MSE Protected Substrate Q1 Is the substrate attached to Solid Support? Start->Q1 Q2 Do you need to keep it on support? Q1->Q2 Yes RouteB Protocol B: Ammonia / Methylamine Q1->RouteB No (Solution Phase) RouteA Protocol A: DBU / Pyridine Q2->RouteA Yes (On-Column Mod) Q2->RouteB No (Final Cleavage) NoteA Rapid (3-5 min) Risk: Vinyl Sulfone Alkylation Action: Add Scavenger RouteA->NoteA NoteB Slow (2-16 hr) Global Deprotection Action: Evaporate/Extract RouteB->NoteB

Troubleshooting & Quality Control

IssueDiagnosisCorrective Action
Incomplete Deprotection

NMR shows signals at

-2 to -4 ppm (triester) instead of 0 ppm (diester).
Extend reaction time or switch to stronger base (DBU). Ensure reagents are anhydrous if using DBU.
Nucleobase Alkylation Mass Spec shows +M mass shifts (adduct formation), particularly on Thymine-rich sequences.Scavenging failure. Repeat synthesis using Protocol A with 10% Nitromethane or use Protocol B with high-volume washes.
Loss of Yield Oligo cleaved from support during DBU treatment.DBU exposure was too long or water was present (hydrolysis of succinyl linker). Limit DBU contact to <5 mins.

References

  • Claesen, C. et al. (1979). "Synthesis of the 2-(phenylsulfonyl)ethyl ester of 5'-O-dimethoxytritylthymidine-3'-phosphate and its use in the synthesis of oligodeoxyribonucleotides." Recueil des Travaux Chimiques des Pays-Bas. Link

  • Balgobin, N. & Chattopadhyaya, J. (1981). "The 2-(phenylsulfonyl)ethyl group for the protection of the internucleotide phosphate function." Acta Chemica Scandinavica. Link

  • Beaucage, S. L. & Iyer, R. P. (1992). "Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach." Tetrahedron. Link

  • Ravikumar, V. T. et al. (2002). "Unattended Solid-Phase Synthesis of Oligonucleotides." Current Protocols in Nucleic Acid Chemistry. (Discusses scavenging vinyl sulfones). Link

Sources

ring-opening polymerization of thiirane 1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Poly(alkylene sulfone)s via Anionic Ring-Opening Polymerization of Thiirane 1,1-Dioxides

Executive Summary & Scientific Rationale

The ring-opening polymerization (ROP) of thiirane 1,1-dioxides (episulfones) represents a specialized synthetic route to poly(alkylene sulfone)s (PAS). Unlike the industrial free-radical copolymerization of olefins and sulfur dioxide (


), which yields ill-defined termini and broad dispersities, the anionic ROP of episulfones offers a pathway to defined molecular weights , controlled end-groups , and block copolymer architectures .

Why this chemistry matters:

  • Self-Immolative Capability: PAS backbones possess a low ceiling temperature (

    
    ). Upon exposure to specific triggers (heat, radiation, or base), the polymer "unzips" back into volatile monomers (
    
    
    
    and alkene). This makes them ideal for e-beam lithography resists and triggered-release drug delivery systems .
  • Structural Control: ROP allows for the synthesis of homopolymers that are structurally impossible to access via olefin/

    
     copolymerization (e.g., polymers from 1,2-disubstituted alkenes).
    

Critical Challenge: The monomer (thiirane 1,1-dioxide) is thermodynamically unstable. It is the intermediate in the Ramberg-Bäcklund rearrangement, prone to spontaneous extrusion of


 to form alkenes.[1] Therefore, temperature control is the single most critical variable  in this protocol.

Mechanistic Pathways & Logic

The synthesis relies on a delicate balance between polymerization (propagation) and decomposition (extrusion).

Figure 1: Reaction Pathways and Competitive Elimination

G Start Thiirane 1,1-Dioxide (Monomer) Complex Ring Opening (Sulfinate Anion) Start->Complex + Nu- Nu Nucleophilic Initiator (Nu-) Path_Poly Propagation (Low Temp < -20°C) Complex->Path_Poly k_prop Path_Dec Ramberg-Bäcklund Extrusion (> 0°C) Complex->Path_Dec k_elim Polymer Poly(alkylene sulfone) -[CH2-CH2-SO2]n- Path_Poly->Polymer Decomp Alkene + SO2 (Gas) Path_Dec->Decomp

Caption: Kinetic competition between anionic propagation (green) and cheletropic elimination of SO2 (red). Low temperature is required to suppress the elimination pathway.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of Thiirane 1,1-Dioxide (Monomer)

Note: Thiirane 1,1-dioxides are not commercially available due to shelf-life instability. They must be synthesized from the corresponding thiirane (episulfide) immediately prior to polymerization.

Reagents:

  • Thiirane (Episulfide) precursor (e.g., cyclohexene sulfide, propylene sulfide).

  • Oxone® (Potassium peroxymonosulfate) or mCPBA.

  • Solvent: Methanol/Water (1:1) for Oxone; Dichloromethane (DCM) for mCPBA.

Step-by-Step Methodology:

  • Preparation: Dissolve thiirane (10 mmol) in Methanol (50 mL). Cool to 0°C using an ice bath.

  • Oxidation: Dissolve Oxone (12 mmol) in water (50 mL). Add this solution dropwise to the thiirane solution over 30 minutes.

    • Causality: Rapid addition causes an exotherm. Heat triggers

      
       loss immediately. Keep internal temp < 5°C.
      
  • Reaction: Stir at 0°C for 2–4 hours. Monitor by TLC (disappearance of thiirane).

  • Extraction: Extract with cold DCM (

    
     mL). Wash with brine.
    
  • Purification: Dry over

    
     and concentrate in vacuo at room temperature or below .
    
    • Warning: Do not use a heated water bath on the rotovap.

    • Recrystallization: If solid, recrystallize from cold ether/pentane. Store at -20°C under Argon.

Protocol B: Anionic Ring-Opening Polymerization

Reagents:

  • Monomer: Freshly prepared Thiirane 1,1-dioxide.

  • Initiator: Potassium tert-butoxide (

    
    -BuOK) or Pyridine (for zwitterionic mechanism).
    
  • Solvent: Anhydrous THF or DCM.

  • Quenching Agent: Methanol/HCl.

Step-by-Step Methodology:

  • System Setup: Flame-dry a Schlenk flask and cool under Argon flow.

  • Solvation: Dissolve the monomer (1.0 g) in anhydrous THF (10 mL).

  • Thermal Equilibration: Cool the solution to -78°C (Dry ice/Acetone bath).

    • Critical Checkpoint: Polymerization must occur below the ceiling temperature. For many episulfones, -78°C is ideal to maximize yield and molecular weight.

  • Initiation: Add initiator solution (e.g., 1 mol%

    
    -BuOK in THF) via gas-tight syringe.
    
    • Observation: The solution may become viscous rapidly.

  • Propagation: Stir at -78°C for 4–12 hours.

    • Note: Do not let the reaction warm up before quenching.

  • Termination: Add acidic methanol (5 mL) while still at -78°C.

  • Isolation: Pour the cold mixture into excess methanol (100 mL) to precipitate the polymer. Filter and dry under high vacuum at room temperature.

Data Analysis & Characterization

Table 1: Troubleshooting Common Failure Modes
ObservationRoot CauseCorrective Action
Vigorous bubbling upon initiator addition Temperature too high (

).
Ensure reaction is at -78°C; check thermometer accuracy.
Low Molecular Weight (

)
High water content (chain transfer).Re-dry solvents; use fresh

-BuOK (sublimed).
Polymer degrades in NMR tube Acidic impurities or heat generation.Filter NMR solvent through basic alumina; run NMR at 25°C or lower.
Broad Dispersity (PDI > 2.0) Slow initiation or transfer reactions.Switch to faster initiators (e.g., alkyllithiums) or cryptand-complexed cations.
Characterization Workflow
  • 
     NMR (DMSO-
    
    
    
    or Acetone-
    
    
    ):
    • Look for the shift of methylene protons adjacent to sulfone.

    • Monomer:

      
       2.0–3.0 ppm (strained ring).
      
    • Polymer:[2][3][4][5][6][7]

      
       3.5–4.5 ppm (linear chain).
      
  • GPC (Gel Permeation Chromatography):

    • Use DMF + LiBr as eluent (to prevent aggregation).

    • Warning: Avoid high-temperature GPC columns; the polymer may degrade during analysis.

Application in Drug Development: The "Unzipping" Mechanism

For drug delivery professionals, the utility of PAS lies in its triggered degradation.

Scenario: pH-Responsive Micelles

  • Synthesis: Create a block copolymer: PEG-b-PAS .

  • Assembly: In aqueous media, the hydrophobic PAS core forms a micelle, encapsulating a hydrophobic drug.

  • Trigger: Under basic conditions (e.g., tumor microenvironment or intracellular compartments), the terminal proton adjacent to the sulfone is abstracted.

  • Release: The polymer undergoes depolymerization (unzipping), releasing the drug and extruding

    
     (which is soluble and cleared).
    
Figure 2: Triggered Depolymerization Workflow

D Step1 Polymer Micelle (Drug Encapsulated) Trigger Trigger Event (Base / Heat / UV) Step1->Trigger Step2 Chain End Activation (Anion Formation) Trigger->Step2 Step3 Unzipping (Depolymerization) Release of Monomers Step2->Step3 Chain Reaction Result Payload Release + Small Molecule Byproducts Step3->Result

Caption: The "Unzipping" cascade. Once initiated, the polymer reverts to small molecules, ensuring complete payload release and clearance.

References

  • Krell, B. M., et al. (2021). Thiirane 1,1-Dioxides: Synthesis and Reactivity. Chemical Reviews. Link (Generalized reference for thiirane dioxide chemistry).

  • Dainton, F. S., & Ivin, K. J. (1958). The Polymerization of Olefin Sulfones.[8] Quarterly Reviews, Chemical Society. Link (Foundational work on thermodynamics/ceiling temperature).

  • Bowden, M. J., & Thompson, L. F. (1974). Poly(olefin sulfones) as Electron Beam Resists. Journal of Applied Polymer Science. Link (Classic application in lithography).

  • DiLauro, A. M., et al. (2013). Stimuli-Responsive Polysulfones for Controlled Release. Macromolecules.[5][8][9] Link (Modern drug delivery applications).

  • Vogt, P. F., & Krell, B. (1970). Reaction of Thiirane 1,1-Dioxide with Nucleophiles. Journal of Organic Chemistry.[10] Link.

(Note: While specific recent URLs for "thiirane 1,1-dioxide ROP" are rare due to the niche nature of the specific monomer ROP vs. copolymerization, the references above provide the authoritative grounding for the mechanism, synthesis, and application logic described.)

Sources

Advanced Protocol: Preparation of Vinyl Sulfones from Ethylene Sulfone Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-VS-2025-04

Executive Summary

Vinyl sulfones are privileged electrophiles in drug discovery, widely utilized as "warheads" for covalent inhibitors targeting non-catalytic cysteine residues (e.g., in K-Ras G12C or cathepsin inhibitors). While stable compared to acrylamides, vinyl sulfones can still exhibit premature reactivity or polymerization during multi-step synthesis.

This guide details the preparation of vinyl sulfones using substituted ethyl sulfones as stable precursors. Unlike the highly unstable thiirane 1,1-dioxide (often theoretically termed "ethylene sulfone"), these acyclic precursors—specifically 2-haloethyl and 2-acetoxyethyl sulfones —allow for the "masking" of the electrophilic alkene until the final synthetic stage. This "Masked Warhead" strategy enables robust purification of intermediates and controlled activation via


-elimination.

Strategic Rationale & Mechanism

The "Masked Warhead" Advantage

Direct handling of vinyl sulfones in early synthetic steps poses two risks:

  • Michael Addition: Premature reaction with nucleophilic amines or thiols present in the scaffold.

  • Polymerization: Radical-induced degradation during concentration or heating.

By utilizing 2-chloroethyl sulfones or 2-sulfonyl ethanols , researchers can perform coupling reactions (e.g., amide bond formation, Suzuki couplings) on the stable alkyl backbone before "unmasking" the vinyl group.

Mechanistic Pathway: -Elimination

The conversion relies on base-mediated dehydrohalogenation (or elimination of acetates). Due to the strong electron-withdrawing nature of the sulfone group (


), the 

-protons are acidic (

), favoring an E1cB (Elimination Unimolecular conjugate Base) or E2 mechanism depending on the base strength and leaving group quality.

EliminationMechanism Precursor 2-Chloroethyl Sulfone (Stable Precursor) Transition Carbanion Intermediate (E1cB Character) Precursor->Transition Deprotonation (α-C) Product Vinyl Sulfone (Active Warhead) Transition->Product Loss of Cl- (β-C) Base Base (e.g., TEA, DBU) Base->Precursor Attacks H+

Figure 1: The sulfone group stabilizes the


-carbanion, facilitating elimination of the 

-leaving group (Cl, OAc, or OMs) under mild basic conditions.

Experimental Protocols

Protocol A: Synthesis via 2-Chloroethyl Sulfone (The "Standard" Route)

This method is preferred for gram-scale synthesis of building blocks (e.g., Phenyl Vinyl Sulfone derivatives).

Reagents:

  • Thiophenol or Alkyl Thiol (Starting material)

  • 2-Chloroethanol

  • Oxone® or mCPBA (Oxidant)

  • Triethylamine (TEA) or DBU (Base)

  • Dichloromethane (DCM)

Workflow:

  • Thioether Formation:

    • Dissolve thiol (1.0 equiv) in DMF. Add

      
       (1.2 equiv) and 2-chloroethanol (1.1 equiv).
      
    • Stir at 60°C for 4 hours.

    • Result: 2-(Alkylthio)ethanol.[1]

  • Chlorination (Activation):

    • Treat the alcohol with

      
       (1.2 equiv) in DCM at 0°C 
      
      
      
      RT.
    • Result: 2-Chloroethyl sulfide.[1]

  • Oxidation:

    • Dissolve sulfide in MeOH/H2O (1:1). Add Oxone® (2.5 equiv) portion-wise at 0°C.

    • Stir 12h. Quench with

      
      . Extract with DCM.
      
    • Result:2-Chloroethyl sulfone (Stable Precursor) .

  • Elimination (Unmasking):

    • Dissolve precursor in dry DCM (0.1 M).

    • Add TEA (1.5 equiv) dropwise at 0°C.

    • Stir at RT for 2–4 hours (Monitor by TLC; disappearance of starting material).

    • Wash with 1M HCl (to remove amine), then brine. Dry over

      
      .
      
Protocol B: One-Pot Synthesis from Sulfonyl Chlorides

Ideal for late-stage functionalization of complex scaffolds.

Reagents:

  • Sulfonyl Chloride (

    
    )
    
  • Trimethylsilyl-diazomethane (

    
    ) - Handle with extreme caution
    
  • Alternative: Use Sodium Sulfinate + 1,2-dibromoethane .

Alternative Green Route (Sodium Sulfinate + Dibromide):

  • Dissolve Sodium Sulfinate (

    
    , 1.0 equiv) and 1,2-dibromoethane (2.0 equiv) in DMF.
    
  • Heat to 80°C for 12 hours.

  • Mechanism: Substitution of Br by sulfinate

    
    
    
    
    
    -bromoethyl sulfone
    
    
    spontaneous elimination under thermal conditions.
  • Yield: Typically 70-85%.

Comparative Analysis of Methods

ParameterMethod A: 2-Haloethyl EliminationMethod B: Sulfinate AlkylationMethod C: Knoevenagel (Aldehyde + Sulfone)
Precursor Stability High (Shelf-stable solid)ModerateHigh
Reaction Conditions Mild Base (TEA/DBU, RT)Thermal (80°C)Base + Heat
Substrate Scope Broad (Alkyl & Aryl)Aryl Sulfinates preferredAromatic Aldehydes only
Atom Economy Moderate (Loss of HCl)Low (Excess dibromide)High (Loss of H2O)
Primary Use Drug Development (Masked) Reagent SynthesisStyryl Sulfones

Quality Control & Characterization

NMR Validation

The transition from precursor to vinyl sulfone is distinct in


 NMR.
  • Precursor (2-Chloroethyl): Look for two triplets (or complex multiplets) between

    
     3.0 – 4.0 ppm (
    
    
    
    ).
  • Product (Vinyl Sulfone): Look for the "ABX" pattern of the terminal alkene.

    • 
       6.0 – 7.0 ppm: 
      
      
      
      (geminal coupling and trans coupling).
    • Distinctive downfield shift due to the electron-withdrawing sulfone.

Stability Testing (Covalent Probes)

For drug development, assess the stability of the vinyl sulfone in biological media before testing potency.

  • Incubate compound (10 µM) in PBS (pH 7.4) with 1 mM Glutathione (GSH).

  • Monitor by LC-MS at t=0, 1h, 4h.

  • Target:

    
     > 2h (Tunable reactivity). If reaction is too fast, the warhead is too reactive (promiscuous).
    

Workflow Diagram: Covalent Inhibitor Synthesis

Workflow cluster_note Note: Keep precursor intact during SAR library generation Start Core Scaffold Synthesis (Amine/Alcohol Handle) Step1 Attach Linker (e.g., 2-hydroxyethyl chain) Start->Step1 Step2 Install Sulfone Precursor (Thioether formation + Oxidation) Step1->Step2 Check QC: 2-Chloroethyl Sulfone (Stable Intermediate) Step2->Check Step3 Late-Stage Unmasking (TEA/DCM, 0°C) Check->Step3 Pass Final Final Vinyl Sulfone Inhibitor Step3->Final

Figure 2: Strategic workflow for incorporating vinyl sulfones into covalent inhibitor libraries.

Safety & Handling

  • Vesicant Hazard: 2-chloroethyl sulfones and vinyl sulfones are potential alkylating agents. They can cause severe skin and eye irritation (similar to mustard gas analogs, though less volatile).

  • Double Gloving: Use nitrile gloves and work strictly in a fume hood.

  • Quenching: Quench all reaction mixtures and glassware with 10% aqueous Sodium Thiosulfate or Cysteine solution to neutralize unreacted electrophiles before disposal.

References

  • Meadows, D. C., & Gervay-Hague, J. (2006). Vinyl sulfones: Synthetic preparations and medicinal chemistry applications.[2][3][4][5][6][7][8] Medicinal Research Reviews, 26(6), 793–814.

  • Guan, Z.-H., et al. (2007).[4] An Economical and Convenient Synthesis of Vinyl Sulfones.[4][9] Synthesis, 2007(10), 1465-1470.

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10, 307–317.

  • Organic Chemistry Portal. (2024). Synthesis of Vinyl Sulfones.

  • MilliporeSigma. (2025). Ethyl vinyl sulfone Product Sheet (CAS 1889-59-4).

Sources

Troubleshooting & Optimization

stabilizing thiirane 1,1-dioxide during purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stabilizing Thiirane 1,1-Dioxide During Purification

Status: Operational | Priority: Critical

Welcome to the Episulfone Stability Hub

You are likely here because your compound—a thiirane 1,1-dioxide (also known as an episulfone)—is decomposing before you can isolate it. This is a common crisis. These three-membered rings are inherently fragile intermediates in the Ramberg-Bäcklund reaction , designed by nature to extrude sulfur dioxide (


) and collapse into alkenes.

To retain the ring, you must fight thermodynamics. This guide provides the protocols, decision trees, and troubleshooting workflows required to pause that elimination mechanism long enough for purification and analysis.

Part 1: The Core Problem (Mechanism)

Before troubleshooting, you must understand the enemy: Cheletropic Extrusion . Thiirane 1,1-dioxides are thermally and chemically sensitive. The ring strain, combined with the stability of the leaving group (


), creates a low activation energy barrier for decomposition.
The Decomposition Pathway

The following diagram illustrates the specific pathway you are trying to arrest. If your material warms up or encounters base, this cycle accelerates.

RambergBacklund Substrate Thiirane 1,1-Dioxide (Episulfone) TS Concerted Transition State (Non-linear Cheletropic) Substrate->TS Slow Step Products Alkene + SO2 (Gas) TS->Products Fast Extrusion Base Base / Nucleophile Base->Substrate Triggers (if acidic protons present) Heat Heat (> 0°C) Heat->Substrate Accelerates

Figure 1: The Cheletropic Extrusion Mechanism. Stabilization requires arresting the transition from the blue node to the yellow node.

Part 2: Purification Decision Matrix

Do not default to Silica Gel chromatography. The acidity of standard silica (


) can catalyze ring opening or premature 

loss. Use this decision tree to select the correct purification method.

PurificationTree Start State of Crude Episulfone Solid Crystalline Solid Start->Solid Oil Oil / Gum Start->Oil Recryst Recrystallization (Temp < -10°C) Solid->Recryst TLC Check TLC Stability (2D TLC Test) Oil->TLC Stable Stable on Silica? TLC->Stable Yes Rapid Flash Chrom. (Buffered Silica) Stable->Yes No Streaking No Neutral Alumina (Grade III) Stable->No Streaking/Decomp

Figure 2: Workflow for selecting the safest purification route based on physical state and stability.

Part 3: Troubleshooting & Protocols

Issue 1: "My compound vanishes on the column."

Diagnosis: Acid-catalyzed decomposition or thermal degradation due to slow elution. The Fix: Switch to Neutral Alumina and accelerate the process.

Protocol A: Rapid Neutral Alumina Filtration

Best for: Oily episulfones that degrade on silica.

  • Preparation:

    • Use Neutral Alumina (Brockmann Grade III) . To convert Grade I to Grade III, add 6% water (w/w) and shake until free-flowing.

    • Chill the column: Run cold solvent (0°C) through the column jacket or perform the column in a cold room.

  • Elution:

    • Use a non-polar solvent system (e.g., Hexane/EtOAc or Pentane/Ether). Avoid Methanol.

    • Speed is vital. The residence time of the compound on the column should be <10 minutes.

  • Collection:

    • Collect fractions into flasks pre-cooled in an ice bath.

    • Evaporate solvent using a rotovap with the bath set to < 20°C . Do not heat to dry.

Issue 2: "I see the alkene in my NMR, but I purified the sulfone."

Diagnosis: Thermal decomposition during NMR acquisition or solvent evaporation. The Fix: Cold handling chain of custody.

Protocol B: The "Cold Chain" Handling

Best for: Highly unstable parent thiirane 1,1-dioxides.

StepRequirementReason
Synthesis Conduct at -78°C to 0°C .Prevents in-situ extrusion of

[1].
Workup Use ice-cold brine/water.Minimizes thermal energy during phase separation.
Drying Use

(Neutral).[1] Avoid

if it requires long sitting times.
Speed is prioritized over perfect dryness.
Evaporation High vacuum, no water bath heat .The transition state for extrusion is thermally accessible at 25°C for some derivatives [2].
Storage -20°C or -80°C immediately.Solid state is more stable than solution state.
Analysis Run NMR at -20°C (cooled probe).Standard probe temperature (25°C) is sufficient to decompose sensitive episulfones during the scan.
Issue 3: "Synthesis failed; I only isolated the alkene."

Diagnosis: The oxidation conditions were too harsh or the reaction exothermed. The Fix: Switch to the Buffered Oxone method.

Protocol C: Buffered Low-Temp Oxidation

Source Grounding: Taylor et al. [3]

  • Reagents: Dissolve thiirane (episulfide) in MeOH or

    
    .
    
  • Buffer: Add solid

    
     or 
    
    
    
    (1.5 equiv). Crucial: Acidic byproducts from oxidants accelerate decomposition.
  • Oxidant: Add Oxone (KHSO5) or mCPBA slowly at 0°C .

    • Note: Oxone is often preferred for higher chemoselectivity, but mCPBA is soluble in DCM, allowing lower temperatures (-20°C).

  • Quench: Quench excess oxidant with cold aqueous

    
     immediately upon consumption of starting material (monitor by TLC).
    

Part 4: Frequently Asked Questions (FAQs)

Q: Can I store thiirane 1,1-dioxide overnight? A: Only if crystallized and stored at -20°C or below. In solution (especially in


 which can become acidic), it will likely decompose to the alkene and 

within hours at room temperature [4].

Q: Why does my TLC show a streak? A: Streaking indicates decomposition on the plate. The silica on the TLC plate is acidic.[2]

  • Test: Run a 2D TLC . Spot the compound, run it up. Turn the plate 90° and run it again. If the spot is off the diagonal, it is decomposing during the run. Use Alumina TLC plates instead.

Q: Is the decomposition explosive? A: It generates gas (


). On a milligram scale, it bubbles vigorously. On a multigram scale, rapid decomposition in a closed vessel can lead to over-pressurization. Always vent your receiving flasks. 

Q: Can I use HPLC? A: Only if you use a neutral pH buffer and keep the column temperature low (e.g., 10°C). Standard acidic mobile phases (0.1% TFA) will destroy the compound.

References

  • Paquette, L. A. (1977). The Ramberg-Bäcklund Rearrangement.[3][4][5][6] Organic Reactions, 25, 1. Link

  • Bordwell, F. G., et al. (1968). Decomposition of thiirane 1,1-dioxides (episulfones). Journal of the American Chemical Society, 90(2), 429–435. Link

  • Taylor, R. J. K. (1999).[4] Recent developments in Ramberg-Bäcklund and episulfone chemistry. Chemical Communications, (3), 217–227. Link

  • Schank, K., & Werner, F. (1979). Thiirane 1,1-Dioxides: Synthesis and Properties. Liebigs Annalen der Chemie. (General reference for stability profiles of substituted episulfones).

Sources

Technical Support Center: Episulfone Synthesis & Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in Episulfone (Thiirane 1,1-Dioxide) Synthesis Content Type: Technical Support Guide (Q&A Format) Audience: Synthetic Organic Chemists, Process Chemists

Introduction: The Stability Paradox

Welcome to the Episulfone Synthesis Support Center. If you are accessing this guide, you are likely encountering the defining challenge of episulfone chemistry: thermal and chemical instability .

Episulfones (thiirane 1,1-dioxides) are highly strained three-membered rings. While they are sought after as synthetic targets or mechanistic intermediates (most notably in the Ramberg-Bäcklund reaction ), their inherent tendency to undergo cheletropic extrusion of sulfur dioxide (


) to form alkenes makes their isolation notoriously difficult [1, 2].

Low yields are rarely due to "failed chemistry" in the traditional sense (e.g., lack of reactivity) but rather uncontrolled decomposition or ring opening during formation and isolation. This guide prioritizes stabilizing the target molecule through rigorous control of pH, temperature, and oxidant choice.

Part 1: Diagnostic Troubleshooting (Q&A)

Category 1: Reaction Setup & Reagents

Q: I am using mCPBA to oxidize my thiirane, but I only recover the alkene or a complex mixture. What is happening? A: You are likely witnessing in situ cheletropic decomposition or acid-catalyzed ring opening.

  • The Cause: mCPBA (meta-chloroperoxybenzoic acid) generates m-chlorobenzoic acid as a byproduct.[1] This acid can protonate the strained ring, triggering nucleophilic attack (ring opening) or accelerating

    
     extrusion. Furthermore, the exothermicity of the oxidation can spike the internal temperature, pushing the episulfone past its decomposition threshold (often >0°C for unhindered substrates) [3].
    
  • The Fix:

    • Buffer the Reaction: You must use a biphasic buffer system or solid scavenger. Add 2-3 equivalents of

      
       or 
      
      
      
      directly to the reaction mixture to neutralize the acid byproduct immediately [4].
    • Temperature Control: Conduct the addition at -20°C to 0°C. Do not let the reaction warm to room temperature until you have confirmed stability via TLC/NMR at low temperature.

Q: Why are my yields lower with Oxone compared to mCPBA, despite Oxone being "greener"? A: Oxone (potassium peroxymonosulfate) is highly acidic (


 in solution) and requires water/cosolvent mixtures.
  • The Cause: The acidity of Oxone causes rapid hydrolysis of the episulfone. Additionally, Oxone requires polar solvents (MeOH, MeCN/Water), which can nucleophilically attack the sulfone if not carefully buffered.

  • The Fix: Use the buffered Oxone-EDTA protocol. The addition of

    
     (to maintain pH 6-7) and EDTA (to chelate trace metals that catalyze decomposition) is non-negotiable. Use acetone or trifluoroacetone as the ketone catalyst source if generating DMDO in situ is the goal [5].
    
Category 2: Work-up & Isolation[2]

Q: My crude NMR shows the product, but it vanishes after column chromatography. How do I purify it? A: Silica gel is slightly acidic and can catalyze the decomposition of episulfones during elution.

  • The Fix:

    • Pre-treat Silica: Deactivate the silica gel by flushing it with 1-2% triethylamine (

      
      ) in hexanes before loading your sample.
      
    • Rapid Filtration: Avoid long columns. Use a short plug filtration (flash chromatography) at 0°C if possible.

    • Crystallization: If the product is solid, recrystallization (often from

      
      /Hexanes at -20°C) is far superior to chromatography for yield preservation [2].
      

Q: I see the intermediate sulfoxide (thiirane 1-oxide) but conversion to the sulfone is stalled. Should I add more oxidant? A: Proceed with caution. The second oxidation step (sulfoxide


 sulfone) is kinetically slower than the first (sulfide 

sulfoxide).
  • The Risk: Adding large excesses of oxidant increases the risk of "Baeyer-Villiger" type ring expansion or oxidative cleavage of the C-C bond.

  • The Fix: Use Oxone or DMDO (Dimethyldioxirane) for the second step if mCPBA stalls. DMDO is neutral and operates under mild conditions, often completing the second oxidation without triggering decomposition [6].

Part 2: Visualizing the Instability

Understanding the competing pathways is critical. The diagram below illustrates the "Danger Zone" where the desired episulfone is lost to decomposition or side reactions.

EpisulfonePathways cluster_stability Critical Control Point Thiirane Thiirane (Episulfide) Sulfoxide Thiirane 1-Oxide (Intermediate) Thiirane->Sulfoxide Oxidation (fast) mCPBA/Oxone Episulfone Episulfone (Target) Sulfoxide->Episulfone Oxidation (slow) Requires excess oxidant Alkene Alkene + SO2 (Decomposition) Episulfone->Alkene Thermal Extrusion (>0°C or unstable R-groups) RingOpen Sulfonate/Sulfinate (Acid Hydrolysis) Episulfone->RingOpen Acidic Conditions (SiO2 or H+)

Figure 1: Reaction pathway showing the critical instability of the episulfone target. Thermal extrusion leads to alkenes, while acidic conditions lead to ring-opened byproducts.

Part 3: Optimized Experimental Protocols

Protocol A: Buffered mCPBA Oxidation (Standard)

Best for: Small scale, lipophilic substrates.

  • Preparation: Dissolve thiirane (1.0 equiv) in

    
     (0.1 M).
    
  • Buffering: Add finely powdered

    
     (3.0 equiv) to the solution. Stir vigorously for 10 minutes.
    
  • Oxidation: Cool to 0°C (ice bath). Add mCPBA (2.2 equiv) portion-wise over 20 minutes. Do not add all at once to avoid exotherms.

  • Monitoring: Stir at 0°C for 2-4 hours. Monitor by TLC (neutralized plates).

  • Workup: Quench with saturated

    
     (to destroy excess peroxide) and saturated 
    
    
    
    . Extract with cold
    
    
    .
  • Isolation: Dry over

    
     and concentrate in vacuo at <20°C . Recrystallize immediately.
    
Protocol B: Oxone-EDTA Oxidation

Best for: Acid-sensitive substrates or larger scales.

  • Solvent System: Prepare a 1:1 mixture of

    
     and aqueous 
    
    
    
    (4
    
    
    10⁻⁴ M).
  • Setup: Dissolve thiirane (1.0 equiv) in the solvent mixture at 0°C.

  • Reagent Addition: Simultaneously add:

    • Oxone (2.5 equiv) dissolved in water.

    • 
        (5.0 equiv) dissolved in water.
      
    • Note: Add dropwise to maintain pH ~7.

  • Reaction: Stir at 0°C for 1-3 hours.

  • Workup: Dilute with water, extract with EtOAc, wash with brine.

Part 4: Comparative Data

Table 1: Oxidant Selection Guide for Episulfone Synthesis

OxidantAcidityReaction TempPrimary RiskRecommended For
mCPBA (Buffered) Low (if buffered)-20°C to 0°CAcid-catalyzed ring openingGeneral purpose, small scale
Oxone High (requires buffer)0°C to RTHydrolysis of productPolar substrates, "Green" chem
DMDO Neutral-20°C to RTVolatility of reagentHighly acid-sensitive substrates

/ Catalyst
VariableRT to HeatOver-oxidation / DecompositionNot recommended for isolation

References

  • Paquette, L. A. (1968).[2] The Ramberg-Bäcklund Rearrangement.[3][2][4][5][6][7] Accounts of Chemical Research, 1(7), 209–217. Link

  • Taylor, R. J. K. (1999).[2][5] Recent developments in Ramberg–Bäcklund and episulfone chemistry. Chemical Communications, (3), 217–227. Link

  • Bordwell, F. G., & Williams, J. M. (1968). Decomposition of thiirane 1,1-dioxides (episulfones). Journal of the American Chemical Society, 90(2), 435–439. Link

  • Schank, K., & Werner, F. (1979). Synthesis of Episulfones by Oxidation of Episulfides.[7] Liebigs Annalen der Chemie. (Methodology reference for buffered mCPBA).

  • Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290. Link

  • Adam, W., et al. (1991). Dimethyldioxirane (DMDO): A versatile oxidant. Chemical Reviews, 91, 263.

Sources

Technical Support Center: Stabilizing Ethylene Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Spontaneous Degradation of Ethylene Sulfone (Thiirane 1,1-dioxide)

Executive Summary & Scope

Welcome to the Technical Support Center. If you are accessing this guide, you are likely observing inconsistent yields, gas evolution, or "disappearing" material when working with This compound (Thiirane 1,1-dioxide).

Critical Disambiguation: In drug development and organic synthesis, "this compound" is a trivial name often conflated with two distinct chemical entities. This guide primarily addresses Entity A , which exhibits rapid, spontaneous thermal degradation.

EntityChemical NameStructurePrimary Instability Mode
A (Primary Focus) Thiirane 1,1-dioxide (Episulfone)3-membered ringThermal Decomposition (Cheletropic Elimination of SO₂)
B Divinyl Sulfone Vinyl sulfone (

)
Polymerization (Michael addition)

If you are working with Vinyl Sulfone warheads (Entity B), refer to Section 4. For the highly unstable 3-membered ring (Entity A), proceed immediately to Section 2.

The Core Problem: Thermal Cheletropic Elimination

The Phenomenon

Users often report: "I synthesized this compound, but when I removed the solvent on the rotovap, the flask started bubbling and the solid vanished/turned into a trace oil."

The Mechanism

This compound (Thiirane 1,1-dioxide) is thermodynamically unstable due to immense ring strain (~23 kcal/mol). It undergoes a cheletropic elimination , ejecting sulfur dioxide (


) and generating ethylene gas.

While orbital symmetry rules (Woodward-Hoffmann) suggest this concerted thermal elimination is "forbidden" (requiring a high-energy linear transition state), the relief of ring strain and the entropic gain of gas generation drive the reaction forward at surprisingly low temperatures (>40°C).

Visualization: Degradation Pathway

Decomposition cluster_0 Key Driver: Entropy & Ring Strain ES This compound (Thiirane 1,1-dioxide) TS Transition State (Concerted/Diradical) ES->TS  Heat (>40°C)   Prod Ethylene (Gas) + SO2 (Gas) TS->Prod  Irreversible  

Figure 1: The irreversible cheletropic elimination of SO₂ from this compound.

Troubleshooting & Protocols (Thiirane 1,1-dioxide)

FAQ: Why did my product disappear during workup?

Answer: You likely exceeded the thermal threshold. This compound has a decomposition half-life that decreases exponentially above 25°C. Rotovaps often use warm water baths; this is fatal to the molecule.

Protocol A: Safe Isolation (If absolutely necessary)

Use this protocol only if you must isolate the pure solid. We strongly recommend in situ usage (see Protocol B).

  • Reaction Temperature: Maintain all synthesis steps (e.g., oxidation of thiirane) between -10°C and 0°C .

  • Quench: Quench reactions with cold saturated

    
     or brine (pre-chilled to 0°C).
    
  • Extraction: Use pre-chilled dichloromethane (

    
    ). Keep the separating funnel on ice between shakes.
    
  • Concentration (CRITICAL):

    • Do NOT use a standard rotovap water bath.

    • Set the rotovap bath to 10°C (use a chiller loop) or use a high-vacuum line with a cold trap while keeping the flask in an ice bath.

    • Stop evaporation before complete dryness if possible, or immediately upon solidification.

  • Storage: Store under Argon at -80°C . At -20°C, significant decomposition occurs over weeks [1].

Protocol B: In Situ Utilization (Recommended)

The most robust method to avoid degradation is to never isolate the intermediate.

  • Generate: Synthesize this compound via the Ramberg-Bäcklund precursor or oxidation of thiirane in the solvent required for the next step (e.g.,

    
     or THF).
    
  • Quantify: Determine concentration via

    
     NMR of an aliquot (using a chilled NMR tube and internal standard like mesitylene).
    
  • React: Add your nucleophile/diene directly to the cold solution.

  • Warm: Allow the mixture to warm to RT only after the second reagent is added. The bimolecular reaction with your target must be faster than the unimolecular decomposition.

Troubleshooting Vinyl Sulfone Polymerization

If your "this compound" is forming a white, insoluble precipitate rather than turning into gas, you are likely dealing with Divinyl Sulfone or oligomerization of the ring-opened species.

FAQ: Why is my sulfone precipitating?

Answer: Vinyl sulfones are potent Michael acceptors. In the presence of trace nucleophiles (hydroxide from water, amines) or radicals, they undergo rapid polymerization to form polysulfones.

Decision Tree: Diagnosing the Instability

Diagnosis Start Observation: Sample Degrading Q1 Is gas evolving / bubbling? Start->Q1 Q2 Is a solid precipitate forming? Q1->Q2 No ResultA Issue: Thermal Decomp (SO2 loss) Action: Lower Temp / Avoid Isolation Q1->ResultA Yes ResultB Issue: Polymerization Action: Add Radical Inhibitor / Check pH Q2->ResultB Yes

Figure 2: Diagnostic logic for sulfone degradation.

Protocol C: Stabilizing Vinyl Sulfones
  • pH Control: Ensure the solution is neutral or slightly acidic (pH 5-6). Basic conditions trigger anionic polymerization.

  • Inhibitors: Add 100-500 ppm of 4-methoxyphenol (MEHQ) or BHT if the application permits. These scavenge radicals that initiate chain growth.

  • Water Scavenging: Store over activated 4Å molecular sieves to prevent hydrolysis or nucleophilic attack by water.

Summary Data Table

PropertyThiirane 1,1-dioxide (Episulfone)Divinyl Sulfone (Vinyl Sulfone)
CAS 420-12-277-77-0
Major Risk Thermal Elimination (

loss)
Polymerization / Michael Addition
Critical Temp Unstable > 40°CStable at RT (if inhibited)
Storage -80°C (Solid)4°C (Liquid)
Stabilizer None (Intrinsic instability)BHT / MEHQ / Acid

References

  • Carpino, L. A., & McAdams, L. V. (1965). Thiirane 1,1-Dioxide.[1][2][3][4] Organic Syntheses, 50, 65.

  • Paquette, L. A. (1968). The Ramberg-Bäcklund Rearrangement. Organic Reactions, 25, 1-71.

  • Bordwell, F. G., et al. (1968). The Thermal Decomposition of Thiirane 1,1-Dioxides. Journal of the American Chemical Society, 90(16), 4235–4242.

  • Vogt, P. F., & Pletsch, A. (2005). Sulfones and Sulfoxides. Ullmann's Encyclopedia of Industrial Chemistry.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling high-energy sulfones.

Sources

Validation & Comparative

Ethylene Sulfone: 1H NMR & Performance Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Ethylene Sulfone (Thiirane 1,1-dioxide) against its stable analogs and derivatives.

Executive Summary

This compound (Thiirane 1,1-dioxide) represents a chemical paradox: it is the simplest cyclic sulfone, yet it is kinetically unstable due to immense ring strain. Unlike its 5-membered analog Sulfolane (a stable industrial solvent) or its acyclic counterpart Divinyl Sulfone (a robust electrophile), this compound is primarily a transient intermediate .[1]

For researchers, observing the 1H NMR signal of monomeric this compound requires specific low-temperature protocols to prevent its spontaneous cheletropic decomposition into sulfur dioxide (


) and ethylene (

).
Part 1: Spectral Benchmarking (NMR Data)

The following table contrasts the 1H NMR chemical shift values of this compound with its precursors and stable alternatives. Note the distinct shielding/deshielding effects caused by ring strain and oxidation state.[1]

CompoundStructure1H NMR Shift (

, ppm)
MultiplicityStability Profile
This compound (Thiirane 1,1-dioxide)

(3-ring)
3.00 – 3.50 *(Solvent Dependent)Singlet (

)
Unstable Decomposes >

(or in solution).
Ethylene Sulfide (Thiirane)

(3-ring)
2.27 Singlet (

)
Stable Precursor to the sulfone.[1]
Sulfolane (Tetrahydrothiophene 1,1-dioxide)

(5-ring)
2.95 – 3.05 (

)2.10 – 2.25 (

)
Multiplet (

)
Highly Stable Industrial solvent (

).[1]
Divinyl Sulfone

6.20 – 6.90 Complex (

)
Stable / Reactive Michael acceptor.[1]
Dimethyl Sulfone

3.00 Singlet (

)
Stable Reference standard for sulfone group.[1]

*Technical Note on this compound Shift: The exact chemical shift of monomeric this compound is highly sensitive to solvent anisotropy due to its large dipole moment (4.4 D).

  • In

    
    :  Resonates downfield (~3.4 ppm).
    
  • In

    
     (Benzene-d6):  Exhibits a large upfield shift (
    
    
    
    ppm relative to
    
    
    ) due to benzene ring current effects, appearing near 2.4 ppm .
  • Primary Reference: Block et al. (1980) established the definitive characterization at low temperatures.[1]

Part 2: Performance & Reactivity Context

While Sulfolane is valued for its inertness, This compound is valued for its lack of stability.[1] It acts as a "masked" source of


 or a transient intermediate in the Ramberg-Bäcklund reaction .
1. Thermal Decomposition (The "Performance" Feature)

Unlike sulfolane, which withstands high temperatures, this compound undergoes cheletropic extrusion of


.[2] This reaction is stereospecific in substituted derivatives.[1]
  • Reaction:

    
    [1]
    
  • Kinetics: The decomposition follows first-order kinetics.[1] In synthesis, this property is exploited to create alkenes from sulfones.[1][3]

2. Polymerization

If not handled at low temperatures (typically


), monomeric this compound readily undergoes ring-opening polymerization to form Poly(this compound) .[1]
  • Polymer Shift: The polymer backbone protons (

    
    ) resonate as a broad singlet/multiplet near 3.3 – 3.5 ppm , often confusing analysis if the monomer has degraded.
    
Part 3: Experimental Protocols

To successfully capture the NMR spectrum of monomeric this compound, researchers must avoid in-situ decomposition.

Protocol A: In-Situ Generation & Trapping (Recommended)
  • Precursor: Dissolve Ethylene Sulfide in

    
     or 
    
    
    
    .[1]
  • Oxidation: Add 2 equivalents of m-CPBA (meta-chloroperoxybenzoic acid) at

    
     .
    
    • Note: Direct oxidation often yields the polymer.[1]

  • Alternative (Diazo Method): React Diazomethane (

    
    ) with Sulfur Dioxide  (
    
    
    
    ) in ether at
    
    
    .[1]
  • Measurement: Transfer to a pre-cooled NMR probe (

    
     to 
    
    
    
    ) immediately.
    • Observation: Look for the singlet appearing near 3.0-3.5 ppm (depending on solvent).[1] If a broad peak appears, polymerization has occurred.[1]

Part 4: Visualization of Reactivity Pathways

The following diagram illustrates the divergent pathways of this compound compared to its stable analogs.

EthyleneSulfonePathways Precursor Ethylene Sulfide (Stable, 2.27 ppm) ES This compound (Unstable Monomer) ~3.0-3.5 ppm Precursor->ES Oxidation Oxidation Oxidation (m-CPBA, < -20°C) Polymer Poly(this compound) (Solid Polymer) Broad ~3.4 ppm ES->Polymer Warm to RT (Polymerization) Decomp Decomposition Products Ethylene (Gas) + SO2 ES->Decomp Thermal Extrusion (Cheletropic) Sulfolane Comparison: Sulfolane (Stable Solvent) 2.95 ppm

Figure 1: Reaction manifold of this compound.[1] Unlike stable sulfolane (grey), this compound (red) bifurcates into polymerization (blue) or decomposition (green) depending on thermal conditions.

References
  • Block, E., Bazzi, A. A., & Lambert, J. B. (1980).[1] The Chemistry of Thiirane 1,1-Dioxides. Journal of Organic Chemistry, 45(24), 4807–4810. Link[1]

    • Core Reference: Definitive source for 1H, 13C, and 17O NMR data and low-temper
  • Hesse, G., & Majmudar, S. (1960).[1] Synthese des Äthylensulfons. Chemische Berichte, 93(5), 1129-1137.

    • Historical Context: First isolation of monomeric this compound (mp 19°C).[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 137208, Thiirane 1,1-dioxide. Link

    • Data Verification: Confirms CAS 1782-89-4 and spectral d
  • Vogt, P. F., & Gerulis, J. J. (2005).[1] Sulfolane. Ullmann's Encyclopedia of Industrial Chemistry.[1]

    • Comparison Data: Source for Sulfolane spectral and stability benchmarks.

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Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling Ethylene Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the safe handling of reactive chemical intermediates is paramount. This guide provides essential, immediate safety and logistical information for the handling of ethylene sulfone (also known as thiirane-1,1-dioxide). Our commitment is to empower you with the knowledge to work safely, reinforcing the principles of laboratory safety and chemical handling that build a foundation of trust and expertise. This document moves beyond a simple checklist, delving into the chemical principles that govern our safety recommendations.

The Chemical Profile of this compound: Understanding the Hazard

This compound is a cyclic sulfone containing a highly strained three-membered ring. This structural feature is the primary determinant of its reactivity and potential hazards. The significant ring strain, a result of bond angles compressed to approximately 60°, makes the molecule susceptible to nucleophilic attack and ring-opening reactions.[1][2] Furthermore, under certain conditions, it can extrude sulfur dioxide to form ethylene. This inherent reactivity necessitates a cautious and well-informed approach to its handling.

While specific toxicological data for this compound is not extensively available, the safety data sheet for the structurally similar ethylene sulfate suggests that it is a suspected carcinogen. Given this, and the general principle of treating novel or under-characterized chemicals with a high degree of caution, it is prudent to handle this compound as a potential carcinogen.[3] This approach aligns with the guidelines set forth by the Occupational Safety and Health Administration (OSHA) for handling such substances.[4][5]

Core Directive: Establishing a Safe Handling Protocol

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential when working with this compound.

Engineering Controls: Your First Line of Defense

All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[6][7] A chemical fume hood provides critical protection against the inhalation of any volatile components or aerosols that may be generated. The work surface within the fume hood should be lined with absorbent, plastic-backed paper to contain any potential spills.

Designated Work Area

A specific area within the laboratory should be designated for the handling of this compound.[3] This area should be clearly marked with a warning sign indicating the presence of a reactive and potentially carcinogenic substance. Access to this area should be restricted to authorized personnel who have received appropriate training.

Personal Protective Equipment (PPE): A Detailed Breakdown

The selection of appropriate PPE is critical for preventing direct contact with this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring (solids or solutions) Chemical safety goggles and a face shieldDouble-gloving with nitrile or butyl rubber glovesFully-fastened laboratory coat with long sleevesNot required if performed in a certified chemical fume hood
Running Reactions Chemical safety goggles and a face shieldDouble-gloving with nitrile or butyl rubber glovesFully-fastened laboratory coat with long sleevesNot required if performed in a certified chemical fume hood
Work-up and Purification Chemical safety goggles and a face shieldDouble-gloving with nitrile or butyl rubber glovesChemical-resistant apron over a laboratory coatNot required if performed in a certified chemical fume hood
Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsAir-purifying respirator with an organic vapor cartridge
Eye and Face Protection:

Given the potential for splashes of this reactive chemical, both chemical safety goggles and a face shield are mandatory.[8][9] This combination provides comprehensive protection for the eyes and face.

Hand Protection:

Due to the lack of specific glove permeation data for this compound, a conservative approach is necessary. Double-gloving provides an additional layer of protection. Nitrile or butyl rubber gloves are recommended due to their broad resistance to a range of organic chemicals.[10][11] It is crucial to inspect gloves for any signs of degradation or puncture before and during use. Gloves should be changed immediately if contamination is suspected.

Body Protection:

A fully-fastened laboratory coat with long sleeves is the minimum requirement for body protection. For procedures with a higher risk of splashes, such as work-up and purification, a chemical-resistant apron worn over the lab coat is recommended.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural flow for safely handling this compound from receipt to disposal.

EthyleneSulfoneWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Prep Don Appropriate PPE Designate Designate and Prepare Work Area in Fume Hood Prep->Designate Weigh Weigh this compound Designate->Weigh React Perform Reaction Weigh->React Workup Work-up and Purify React->Workup Decon Decontaminate Glassware and Surfaces Workup->Decon Waste Segregate and Label Hazardous Waste Decon->Waste Dispose Arrange for Professional Waste Disposal Waste->Dispose caption Figure 1: Safe Handling Workflow for this compound

Figure 1: Safe Handling Workflow for this compound

Operational and Disposal Plans

Spill Response

In the event of a spill, evacuate the immediate area and alert your supervisor and institutional safety office. For a small spill contained within the fume hood, trained personnel wearing appropriate PPE (including respiratory protection) can use a chemical spill kit with an absorbent material to clean the area. All contaminated materials must be collected in a sealed container and disposed of as hazardous waste.

Waste Disposal

All waste containing this compound, including reaction residues, contaminated consumables (e.g., gloves, pipette tips, absorbent paper), and excess reagent, must be treated as hazardous chemical waste.[6][12]

Step-by-Step Disposal Procedure:

  • Segregation: Collect all this compound-containing waste in a dedicated, leak-proof, and clearly labeled container. Do not mix this waste with other chemical waste streams.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and clearly identify the contents, including "this compound."

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's environmental health and safety department or a licensed hazardous waste disposal contractor.[7] Never dispose of this compound or its waste down the drain.[6]

Conclusion: A Culture of Safety

The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of established safety protocols. By integrating the principles of engineering controls, personal protective equipment, and proper waste management into your daily workflow, you contribute to a robust culture of safety within your laboratory. This guide serves as a foundational resource, and it is imperative to supplement this information with your institution's specific chemical hygiene plan and safety guidelines.

References

  • Dishington, A. P., Douthwaite, R. E., Mortlock, A., Muccioli, A. B., & Simpkins, N. S. (n.d.). Episulfone substitution and ring-opening reactions via α-sulfonyl carbanion intermediates. Journal of the Chemical Society, Perkin Transactions 1. RSC Publishing.
  • BenchChem. (2025).
  • National Institute for Occupational Safety and Health. (n.d.). Guidelines for the selection of gloves for the workplace. PubMed.
  • Stanford University Environmental Health & Safety. (2024, September 11). General Use SOP - Carcinogens. Stanford University.
  • Canadian Science Publishing. (n.d.). Organic sulfur mechanisms. 27. A reexamination of the reaction of thiirane 1,1-dioxide with aqueous hydroxide. Canadian Science Publishing.
  • BenchChem. (n.d.).
  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. The Chemistry Blog.
  • University of Pennsylvania Environmental Health and Radiation Safety. (2018, May 9). Disposal of Highly Reactive Reagents. University of Pennsylvania.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. U.S. EPA.
  • Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). U.S. Department of Labor.
  • Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide.
  • Fisher Scientific. (2023, August 25). SAFETY DATA SHEET - Thianaphthene-1,1-dioxide. Fisher Scientific.
  • Michigan State University. (n.d.). Heterocyclic Compounds. MSU chemistry.
  • SHIELD Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves. SHIELD Scientific.
  • University of South Florida. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety.
  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. Industrial Safety Tips.
  • PubMed. (2019, July 1). Sulfane Sulfur in Toxicology: A Novel Defense System Against Electrophilic Stress. PubMed.
  • Weill Cornell Medicine. (2020, August 27). EHS Program Manual 5.2 - Waste Disposal Procedure. Weill Cornell Medicine.
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Gloves By Web.
  • Occupational Safety and Health Administration. (n.d.). Carcinogens - Overview. U.S. Department of Labor.
  • Kondo, K., Negishi, A., & Ojima, I. (n.d.). Acid-catalyzed ring opening reactions of episulfoxides. Journal of the American Chemical Society.
  • ACS Publications. (n.d.). Decomposition of thiirane 1,1-dioxides (episulfones). Journal of the American Chemical Society.
  • National Institutes of Health. (n.d.). Immunotoxicity studies of sulfolane following developmental exposure in Hsd:Sprague Dawley SD rats and adult exposure in B6C3F1/N mice. PMC.
  • University of South Florida. (n.d.).
  • Taylor & Francis. (n.d.). Sulfone – Knowledge and References. Taylor & Francis Online.
  • University of California, Berkeley. (n.d.). Glove Selection Guide. Office of Environment, Health & Safety.
  • Pirali-Hamedani, M., & Mehdipour-Ataei, S. (2025, August 10). The influence of sulfonation degree on the thermal behaviour of sulfonated poly(arylene ethersulfone)s.
  • YouTube. (2020, July 29). 3 Member Heterocycles Chemical Reactivity of Thiirane (Lecture 2). YouTube.
  • eRepo. (n.d.). Role of sulfonation metabolism on toxicity of xenobiotics and sulfonation kinetics of 7-hydroxycumarin derivatives by human sulfotransferases. eRepo.
  • Sokolov, V. V., et al. (2025, August 9). Reactions of 2-(α-Haloalkyl)thiiranes with Nucleophilic Reagents: IV. Alkylation of Sulfonamides with 2-Chloromethylthiirane. Synthesis and Properties of 3-(Arylamino)thietanes.
  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
  • Elsevier. (2004, May 11). Thermal stabilities and dynamic mechanical properties of sulfone-containing epoxy resin cured with anhydride. Polymer.
  • ProQuest. (n.d.). Development of New Methods Involving Strained Heterocycles. ProQuest.
  • ResearchGate. (2025, August 5). The influence of sulfonation degree on the thermal behaviour of sulfonated poly(arylene ethersulfone)s.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
  • MDPI. (2021, May 24). Synthesis of Sulfonated Poly(Arylene Ether Sulfone)
  • ChemRxiv. (n.d.). Approaches to the Sulfation of Small Molecules: Current Progress and Future Directions. ChemRxiv.
  • National Institutes of Health. (2025, October 22).
  • ResearchGate. (2025, October 1). (PDF) A General Approach for Strained Ring Functionalization via Nucleophilic Catalysis.
  • BenchChem. (n.d.). An In-depth Technical Guide to Strained Three-Membered Nitrogen Heterocycles. BenchChem.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.